Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

Catalog No.
S13776634
CAS No.
M.F
C8H9FN2O2
M. Wt
184.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxyl...

Product Name

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

IUPAC Name

methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)6-2-5(3-10)11-4-7(6)9/h2,4H,3,10H2,1H3

InChI Key

IGFLZTGIQIUXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC(=C1)CN)F

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is a chemical compound characterized by the molecular formula C8H9FN2O2C_8H_9FN_2O_2 and a molecular weight of 184.17 g/mol. This compound features a pyridine ring substituted with an aminomethyl group and a fluorine atom, specifically at the 5-position of the pyridine ring. The carboxylate group is located at the 4-position, making it a versatile building block in organic synthesis and medicinal chemistry. Its structure can be represented by the InChI key: IGFLZTGIQIUXOK-UHFFFAOYSA-N, and its canonical SMILES notation is COC(=O)C1=C(C=NC(=C1)CN)F .

  • Oxidation: The aminomethyl group can be oxidized to form nitriles or other nitrogen-containing compounds.
  • Reduction: The carboxylate group can be reduced to yield alcohols or aldehydes.
  • Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by various nucleophiles, facilitating further functionalization of the molecule .

The biological activity of methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is primarily linked to its potential as a pharmaceutical intermediate. Its derivatives may exhibit significant interactions with biological targets, such as enzymes and receptors, due to the presence of both the fluorine atom and the aminomethyl group. These features can enhance binding affinity and selectivity, making it a candidate for drug development aimed at specific therapeutic targets .

The synthesis of methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate typically involves multi-step organic reactions:

  • Nucleophilic Substitution: A fluorine atom is introduced into the pyridine ring using fluorinating agents under controlled conditions.
  • Reductive Amination: An aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent to introduce the aminomethyl group.
  • Catalytic Methods: Industrial production may utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to optimize yield and purity .

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Agrochemicals: The compound can be utilized in developing agrochemical products.
  • Biochemical Research: It acts as a probe in biochemical assays and studies involving enzyme interactions .

Studies involving methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate focus on its interactions with specific biological targets. The fluorine atom enhances its ability to form hydrogen bonds, while the aminomethyl group contributes to electrostatic interactions. These properties are critical in evaluating its efficacy as a drug candidate .

Several compounds share structural similarities with methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 6-(aminomethyl)nicotinate hydrochloride1189434-55-60.89Contains an ethyl group instead of methyl
Methyl 2,6-dimethylisonicotinate142896-15-90.86Features additional methyl groups on the pyridine ring
Methyl 4-amino-6-methylnicotinate886372-01-60.79Contains an amino group at a different position on the pyridine ring
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate8747140.80Incorporates a thiophene ring and additional functional groups

These comparisons highlight the unique structural features of methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate that may influence its chemical reactivity and biological activity .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

184.06480570 g/mol

Monoisotopic Mass

184.06480570 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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